REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:14][O:15][C:16](=[O:17])[c:18]1[o:19][c:20]([CH2:23][O:24][CH3:25])[cH:21][cH:22]1.[CH3:1][C:2]#[N:3].[CH3:4][Si:5]([N-:6][Si:7]([CH3:8])([CH3:9])[CH3:10])([CH3:11])[CH3:12].[ClH:26].[Li+:13]>>[CH2:1]([C:2]#[N:3])[C:16](=[O:15])[c:18]1[o:19][c:20]([CH2:23][O:24][CH3:25])[cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1ccc(C(=O)OC)o1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Type
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product
|
Smiles
|
COCc1ccc(C(=O)CC#N)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |